Ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles. This method is advantageous due to its scalability and the ability to produce high-purity products without the need for extensive purification .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Substitution Reagents: Halogens, nucleophiles, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxazole ring structure allows for strong binding interactions with these targets, resulting in the inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: Ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
ethyl 2-amino-3-(1,2-oxazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-12-8(11)7(9)5-6-3-4-10-13-6/h3-4,7H,2,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKYCFHCJHCJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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